

# Spectroscopic analysis (NMR, MS) of Monomethyl auristatin E intermediate-9

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Compound of Interest

Compound Name:

Monomethyl auristatin E
intermediate-9

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# Spectroscopic Analysis of Auristatin Intermediates: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of potent antibody-drug conjugate (ADC) payloads like Monomethyl Auristatin E (MMAE), rigorous characterization of synthetic intermediates is paramount to ensure the final product's identity, purity, and stability. While detailed spectroscopic data for every intermediate, such as **Monomethyl auristatin E intermediate-9**, is not always publicly available, a comprehensive analysis of the final product and related compounds can provide a robust framework for their characterization. This guide offers a comparative overview of the spectroscopic analysis of MMAE, serving as a valuable reference for researchers working with auristatin analogues and their synthetic precursors.

# Spectroscopic Data of Monomethyl Auristatin E (MMAE)

Monomethyl auristatin E (MMAE) is a synthetic analogue of the natural product dolastatin 10 and a potent anti-mitotic agent.[1] Its complex structure, comprising five amino acid residues, necessitates a combination of spectroscopic techniques for complete characterization.



### **Nuclear Magnetic Resonance (NMR) Spectroscopy**

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules like MMAE.[1] Due to the presence of two rotamers (cis and trans) around the dolaproine-dolaisoleuine amide bond, the NMR spectra of MMAE can be complex, showing two sets of signals for many residues.[1]

Table 1: Representative <sup>1</sup>H NMR Chemical Shifts (δ, ppm) for MMAE

Protons	Chemical Shift (ppm)	
Aromatic (Phenylalanine)	7.20 - 7.40	
Amide NH	6.50 - 8.50	
α-CH	3.80 - 5.00	
OCH <sub>3</sub>	3.20 - 3.40	
N(CH <sub>3</sub> ) <sub>2</sub>	2.20 - 2.40	
Aliphatic CH, CH <sub>2</sub> , CH <sub>3</sub>	0.80 - 2.50	

Note: This table presents a generalized summary. Specific chemical shifts can vary based on the solvent and instrument parameters.

### Mass Spectrometry (MS)

Mass spectrometry is crucial for confirming the molecular weight and obtaining fragmentation patterns that help in sequencing the peptide-like structure of MMAE and its intermediates. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, confirming the elemental composition.

Table 2: High-Resolution Mass Spectrometry Data for MMAE

lon	Calculated m/z	Observed m/z
[M+H]+	718.5198	718.5201
[M+Na]+	740.5017	740.5020



### **Experimental Protocols**

Standard spectroscopic analysis of MMAE and its intermediates involves the following methodologies.

### **NMR Spectroscopy**

- Sample Preparation: Samples are typically dissolved in a deuterated solvent such as methanol-d<sub>4</sub>, chloroform-d, or DMSO-d<sub>6</sub>.
- Instrumentation: Experiments are performed on high-field NMR spectrometers (e.g., 500 MHz or higher) to achieve better signal dispersion.
- 1D NMR: ¹H and ¹³C NMR spectra are acquired to identify the types and numbers of protons and carbons.
- 2D NMR: A suite of 2D NMR experiments is essential for complete structural assignment:
  - COSY (Correlation Spectroscopy): To identify proton-proton spin-spin coupling networks within individual amino acid residues.
  - TOCSY (Total Correlation Spectroscopy): To correlate all protons within a spin system.
  - HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.
  - HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond)
     correlations between protons and carbons, which is critical for sequencing the peptide chain.
  - NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify through-space correlations between protons, providing information about the 3D conformation and the cis/trans isomerism.[1]

## **Mass Spectrometry**

 Sample Preparation: Samples are typically dissolved in a suitable solvent like methanol or acetonitrile, often with the addition of a small amount of formic acid to promote ionization.

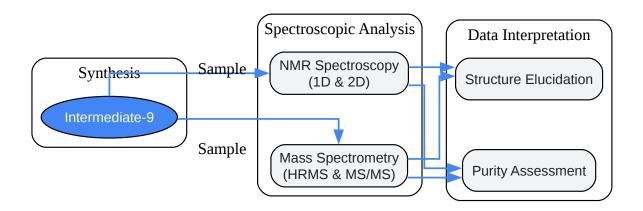


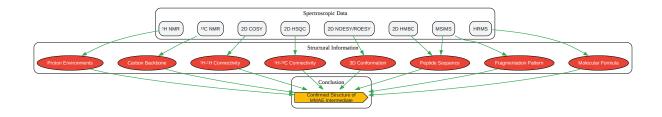
- Instrumentation: Electrospray ionization (ESI) is a common technique for analyzing peptidelike molecules. This is often coupled with a high-resolution mass analyzer such as a time-offlight (TOF) or Orbitrap instrument.
- MS/MS Fragmentation: Tandem mass spectrometry (MS/MS) is used to induce fragmentation of the parent ion. The resulting fragment ions provide sequence information, allowing for the confirmation of the amino acid sequence and the identification of any modifications.

## **Visualizing the Analytical Workflow**

The following diagrams illustrate the logical flow of spectroscopic analysis for auristatin intermediates.







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#### References



- 1. New insight on the structural features of the cytotoxic auristatins MMAE and MMAF revealed by combined NMR spectroscopy and quantum chemical modelling - PMC [pmc.ncbi.nlm.nih.gov]
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